2-{[3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide
Description
The compound 2-{[3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide is a spirocyclic triazaspiro derivative featuring a fluorophenyl substituent, a methyl-substituted triazaspiro core, and a thioacetamide-linked 2-methylphenyl group. Such spirocyclic systems are of significant interest in medicinal chemistry due to their conformational rigidity, which can enhance target binding and metabolic stability. The fluorine atom at the 4-position of the phenyl ring likely enhances lipophilicity and influences electronic interactions, while the 2-methylphenyl acetamide moiety may contribute to steric effects and solubility profiles .
Properties
IUPAC Name |
2-[[2-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN4OS/c1-16-5-3-4-6-19(16)25-20(29)15-30-22-21(17-7-9-18(24)10-8-17)26-23(27-22)11-13-28(2)14-12-23/h3-10H,11-15H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSVADVCHYSCZHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NC3(CCN(CC3)C)N=C2C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide is a complex organic molecule with potential pharmacological applications. Its unique spirocyclic structure and functional groups make it an interesting candidate for biological activity studies, particularly in the context of cancer treatment and enzyme inhibition.
Chemical Structure and Properties
The compound features a spirocyclic core with a triaza structure and various substituents that may influence its biological interactions. The molecular formula is , which includes a fluorophenyl group and a sulfanyl moiety. This structural complexity is hypothesized to contribute to its biological efficacy.
The precise mechanism of action for this compound is not fully elucidated; however, it is believed to interact with specific enzymes or receptors involved in crucial biological pathways. The spirocyclic structure may facilitate unique binding interactions that modulate the activity of these targets.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activities. For instance:
- Inhibition of Enzymes : Analogous compounds have been shown to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in cancer cells. One study demonstrated that related triazaspiro compounds exhibited IC50 values as low as 27.1 nM against A549 lung cancer cells, indicating potent antiproliferative effects .
- Cell Proliferation Studies : The compound's structural components suggest potential efficacy in inhibiting cell proliferation in various cancer models. Further studies are needed to establish specific IC50 values for this compound.
Other Biological Activities
Beyond anticancer effects, the compound may also exhibit other biological activities:
- Antimicrobial Activity : Some studies suggest that spirocyclic compounds can possess antimicrobial properties due to their ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.
- Neuroprotective Effects : Compounds with similar structures have been investigated for neuroprotective effects, potentially making them candidates for treating neurodegenerative diseases.
Data Table: Summary of Biological Activities
Case Study 1: Antiproliferative Activity
In a study conducted on various triazaspiro compounds, one analog demonstrated significant inhibition of cell growth in BRCA1 mutant breast cancer models. The study highlighted the importance of structural modifications in enhancing biological activity .
Case Study 2: Enzyme Inhibition
Another series of studies focused on the inhibition of DHFR by triazaspiro compounds, revealing that specific substitutions on the phenyl rings significantly affected enzyme binding affinity and selectivity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ primarily in substituents on the phenyl ring, alkylation patterns on the triazaspiro core, and modifications to the acetamide-linked aryl group. These variations significantly impact physicochemical properties, binding affinities, and bioactivity. Below is a detailed comparison:
Table 1: Structural and Substituent Comparison
*Estimated based on analogs in .
Key Observations
4-Bromophenyl (in ) introduces steric hindrance and polarizability, which may affect binding kinetics in hydrophobic pockets.
Alkyl Substitution on the Triazaspiro Core :
- The 8-methyl group in the target compound likely reduces metabolic oxidation compared to the 8-ethyl analog in , though ethyl groups may prolong half-life due to increased hydrophobicity.
Acetamide-Linked Aryl Modifications :
- The 2-methylphenyl group in the target compound provides ortho-substitution, which may create steric hindrance that influences receptor interactions.
- 2,4-Dimethoxyphenyl (in ) enhances solubility via methoxy groups but may reduce passive diffusion across lipid membranes.
Theoretical Bioactivity Implications
- Antimicrobial Potential: Analogous compounds with acetamide moieties (e.g., ) exhibit antimicrobial activity, suggesting the target compound may share this property. Fluorine’s electronegativity could enhance interactions with bacterial enzymes.
- Metabolic Stability : The methyl group on the triazaspiro core may improve metabolic stability compared to ethyl derivatives, as smaller alkyl groups are less susceptible to oxidative degradation.
Q & A
Q. What experimental design strategies are recommended for optimizing the synthesis of this compound?
Utilize statistical Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, stoichiometry, solvent polarity) and identify optimal conditions. For example, fractional factorial designs can minimize the number of trials while evaluating interactions between variables like reaction time and catalyst loading . Coupling this with chromatographic purification (e.g., silica gel column chromatography with dichloromethane/methanol gradients) ensures high yield and purity, as demonstrated in analogous spirocyclic compound syntheses .
Q. What analytical techniques are critical for structural characterization and purity assessment?
- X-ray crystallography provides definitive confirmation of stereochemistry and intramolecular interactions (e.g., hydrogen bonding, π-π stacking) .
- High-resolution mass spectrometry (HRMS) and NMR spectroscopy (¹H, ¹³C, ¹⁹F) validate molecular weight and substituent positioning.
- HPLC with Chromolith® columns ensures purity quantification, particularly for detecting sulfanyl or acetamide byproducts .
Q. How can structure-activity relationship (SAR) studies be initiated for this compound?
Begin by synthesizing derivatives with systematic modifications (e.g., fluorophenyl → chlorophenyl substitutions, methyl group removal). Test these analogs in in vitro bioassays (e.g., enzyme inhibition, receptor binding) to correlate structural changes with activity trends. For example, replacing the 4-fluorophenyl group in similar triazaspiro compounds reduced anticonvulsant efficacy by 40%, highlighting its pharmacophoric role .
Advanced Research Questions
Q. How can contradictory pharmacological data (e.g., in vitro vs. in vivo efficacy) be resolved?
Apply multi-modal validation :
- Use LC-MS/MS to quantify compound stability and metabolite formation in biological matrices .
- Perform physiologically based pharmacokinetic (PBPK) modeling to predict tissue distribution and bioavailability discrepancies.
- Cross-validate findings with knockout animal models to isolate target-specific effects vs. off-target interactions .
Q. What strategies improve the compound’s pharmacokinetic profile (e.g., solubility, metabolic stability)?
- Prodrug derivatization : Introduce hydrolyzable groups (e.g., phosphate esters) at the acetamide moiety to enhance aqueous solubility .
- CYP450 inhibition assays : Identify metabolic hotspots (e.g., methylphenyl group oxidation) and modify with electron-withdrawing substituents to reduce first-pass metabolism .
- Co-crystallization studies with albumin or lipoproteins can guide structural tweaks to improve plasma half-life .
Q. How can computational methods streamline reaction pathway discovery for novel derivatives?
Implement quantum chemical reaction path searches (e.g., using density functional theory) to model transition states and predict regioselectivity. For example, ICReDD’s integrated computational-experimental workflows reduced reaction optimization time by 60% for analogous spirocyclic systems . Pair this with machine learning to prioritize synthetic routes based on yield and scalability .
Q. What methodologies elucidate the compound’s interaction with enzymatic targets (e.g., kinases, GPCRs)?
- Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinity and thermodynamics.
- Cryo-EM or molecular dynamics simulations map binding poses and identify critical residues (e.g., hydrogen bonds between the sulfanyl group and catalytic lysine) .
- Kinetic isotope effect (KIE) studies distinguish between rate-limiting steps in enzyme inhibition .
Q. How can synthetic routes be adapted to incorporate isotopically labeled analogs (e.g., ¹⁸F for PET imaging)?
Integrate late-stage fluorination via palladium-catalyzed cross-coupling to introduce ¹⁸F at the 4-fluorophenyl position. Optimize reaction conditions (e.g., ligand selection, temperature) using microfluidic reactors to minimize isotope decay .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
